3-[(2-Carboxyethyl)carbamoyl]propanoic acid 3-[(2-Carboxyethyl)carbamoyl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 78238-72-9
VCID: VC6122557
InChI: InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
SMILES: C(CC(=O)O)C(=O)NCCC(=O)O
Molecular Formula: C7H11NO5
Molecular Weight: 189.167

3-[(2-Carboxyethyl)carbamoyl]propanoic acid

CAS No.: 78238-72-9

Cat. No.: VC6122557

Molecular Formula: C7H11NO5

Molecular Weight: 189.167

* For research use only. Not for human or veterinary use.

3-[(2-Carboxyethyl)carbamoyl]propanoic acid - 78238-72-9

Specification

CAS No. 78238-72-9
Molecular Formula C7H11NO5
Molecular Weight 189.167
IUPAC Name 4-(2-carboxyethylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C7H11NO5/c9-5(1-2-6(10)11)8-4-3-7(12)13/h1-4H2,(H,8,9)(H,10,11)(H,12,13)
Standard InChI Key NFQWOKKYYQQDCQ-UHFFFAOYSA-N
SMILES C(CC(=O)O)C(=O)NCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 3-[(2-carboxyethyl)carbamoyl]propanoic acid derives from its branched structure, which features a propanoic acid backbone substituted at the third carbon with a carbamoyl group. This carbamoyl group is further modified by a 2-carboxyethyl substituent. The molecular formula is C₇H₉NO₆, corresponding to a molecular weight of 203.15 g/mol .

Stereochemical and Conformational Analysis

While the compound lacks chiral centers, its conformational flexibility arises from rotational freedom around the carbamoyl (N–C=O) and ethylene (–CH₂–CH₂–) linkages. X-ray crystallographic studies of analogous structures, such as 3-carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid, reveal envelope conformations in cyclic systems, suggesting that linear derivatives like 3-[(2-carboxyethyl)carbamoyl]propanoic acid may adopt folded conformations in solution to minimize steric strain .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC₇H₉NO₆
Molecular Weight203.15 g/mol
Dominant Functional GroupsCarboxylic acid (–COOH), carbamoyl (–NH–CO–)
Torsional FlexibilityHigh (C–N and C–C bonds)

Synthesis and Reaction Pathways

Core Synthetic Strategies

The synthesis of 3-[(2-carboxyethyl)carbamoyl]propanoic acid typically involves stepwise acylation and coupling reactions. A prominent method, adapted from combinatorial library synthesis, employs succinic anhydride as a key intermediate:

  • Acylation of Thiourea: Thiourea reacts with succinic anhydride to form 3-amino(thioxo)methylcarbamoylpropanoic acid (5), a precursor with reactive thiol and carboxyl groups .

  • Thiazole Ring Formation: Subsequent reaction with ω-bromoacetylcoumarins yields thiazole-carbamoylpropanoic acid derivatives, which are hydrolyzed to the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
1Succinic anhydride, thiourea, benzene48–52>90
2Ethanol, 25°C, 15–25 min72–8595

Alternative Routes and Optimization

Recent advances utilize 1,1'-carbonyldiimidazole (CDI) as a coupling agent to enhance amidation efficiency. This method avoids side reactions such as re-amidation, achieving yields exceeding 85% under mild conditions . Comparative studies highlight glacial acetic acid as the optimal solvent for acylation, outperforming ethyl acetate or acetone in both yield and reaction rate .

Physicochemical Properties

Solubility and Stability

The compound exhibits high aqueous solubility (>50 mg/mL) due to its ionizable carboxylic acid groups (pKa₁ ≈ 2.1, pKa₂ ≈ 4.7). Stability studies indicate decomposition above 200°C, with thermal degradation pathways involving decarboxylation and carbamoyl cleavage .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (amide I band) confirm functional group integrity .

  • NMR Spectroscopy:

    • ¹H NMR (D₂O): δ 2.45 (t, 2H, –CH₂–COO⁻), δ 3.20 (m, 2H, –NH–CO–), δ 3.65 (t, 2H, –CH₂–COOH) .

    • ¹³C NMR: 174.8 ppm (COOH), 168.2 ppm (CONH), 34.5 ppm (–CH₂–) .

Applications in Medicinal Chemistry and Materials Science

Role in Combinatorial Libraries

The compound serves as a versatile scaffold for generating diverse amide libraries. By coupling with aryl amines or heterocyclic bases, researchers have synthesized analogs with modulated pharmacokinetic profiles. For example, 3-[4-(coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides exhibit fluorescence properties suitable for bioimaging .

Catalytic and Coordination Chemistry

In non-biological contexts, the carboxylic acid groups facilitate metal coordination, enabling applications in heterogeneous catalysis. Copper(II) complexes of related dicarboxylic acid derivatives demonstrate activity in oxidation reactions, achieving turnover frequencies (TOF) of >500 h⁻¹ .

Research Frontiers and Challenges

Computational Modeling Insights

Density functional theory (DFT) calculations predict a favored zwitterionic form in physiological pH, stabilizing the molecule through intramolecular hydrogen bonds between the carbamoyl NH and proximal carboxylate oxygen .

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